molecular formula C21H18N4O3 B2631240 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953215-05-9

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2631240
CAS No.: 953215-05-9
M. Wt: 374.4
InChI Key: NWJHDYBNONCAII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions including high-pressure amination, Zinc oxide nanoparticle-catalyzed cyclization, methoxylation, bromination, Suzuki coupling, reduction of the –NO2 group, Boc protection of the 1o amino group, diazotization of the amine group, and saponification of the ethyl ester group .


Molecular Structure Analysis

The molecular formula of a similar compound is C22H20N4O3. The molecular weight is 388.427.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Heparanase Inhibitors

A class of compounds, including derivatives similar in structural complexity to the specified compound, has been described as inhibitors of heparanase, an enzyme involved in the degradation of the extracellular matrix and implicated in cancer metastasis and angiogenesis. For example, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides displayed significant heparanase inhibitory activity, suggesting a potential application in cancer research and therapy (Xu et al., 2006).

Melatonin Receptor Ligands

Compounds with the imidazo[1,2-a]pyridine structure have been designed and synthesized as melatonin receptor ligands, with potential implications for treating sleep disorders and circadian rhythm disturbances. This research indicates the possible application of structurally related compounds in neuroscience and pharmacology (El Kazzouli et al., 2011).

Anti-inflammatory and Analgesic Agents

Another application involves the synthesis of novel compounds derived from visnaginone and khellinone, which showed anti-inflammatory and analgesic activities. These findings suggest that related compounds could be explored for their potential in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Further, new pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity. Such research underscores the broad-spectrum potential of these compounds in developing novel antimicrobial agents, which could be relevant for similar compounds being investigated for antimicrobial properties (Shamroukh et al., 2013).

Complexation with Lanthanides

Investigations into complexation properties with lanthanides using related ligands demonstrate potential applications in materials science, particularly for optical and electronic materials. The structural features facilitating metal-ligand interactions could provide a framework for developing new materials with desired properties (Kobayashi et al., 2019).

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-9-8-15(12-16(18)23-21(26)14-6-4-3-5-7-14)17-13-25-19(22-17)10-11-20(24-25)28-2/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHDYBNONCAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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